molecular formula C21H22N4O2 B11198069 2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-phenylacetamide

2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-phenylacetamide

Cat. No.: B11198069
M. Wt: 362.4 g/mol
InChI Key: YWKTZNUJHJBMMI-UHFFFAOYSA-N
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Description

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-PHENYLACETAMIDE is a complex organic compound belonging to the class of thiazolecarboxamides. These compounds are characterized by a thiazole ring bearing a carboxylic acid amide group

Preparation Methods

The synthesis of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic displacement of a halogenated pyrimidine derivative with an amine, followed by further functionalization to introduce the thiazolecarboxamide moiety . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-PHENYLACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as tyrosine-protein kinase SYK . This interaction can inhibit the activity of the kinase, leading to downstream effects on cellular signaling pathways. The compound’s structure allows it to bind to the active site of the kinase, preventing substrate phosphorylation and subsequent signal transduction.

Comparison with Similar Compounds

Similar compounds to 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-PHENYLACETAMIDE include other thiazolecarboxamides and pyrimidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example, compounds like 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide exhibit similar properties but may have different pharmacological profiles.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C21H22N4O2/c1-14-9-15(2)11-18(10-14)24-21-22-16(3)12-20(27)25(21)13-19(26)23-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,22,24)(H,23,26)

InChI Key

YWKTZNUJHJBMMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC=CC=C3)C)C

Origin of Product

United States

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